RepSox (Hydrochloride)
Description
Contextualization within Small Molecule Modulators of Biological Processes
Small molecules like RepSox are crucial in chemical biology for their ability to perturb and study complex biological systems with high temporal and spatial control. Unlike genetic methods, small molecules can be introduced and removed at specific times, allowing for the investigation of dynamic cellular processes. RepSox fits into this context as a modulator of the TGF-β signaling pathway, which is integral to numerous cellular functions, including differentiation, proliferation, and apoptosis. ontosight.ai By selectively inhibiting ALK5, RepSox allows for the precise dissection of this pathway's role in various biological phenomena. stemcell.combio-gems.com
Historical Perspective of RepSox Discovery in Mechanistic Studies
The discovery of RepSox emerged from a screen of a chemical library aimed at finding small molecules that could replace the need for the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs). wikipedia.orgnih.gov Researchers at the Harvard Stem Cell Institute were seeking to induce pluripotency without the genetic insertion of Sox2. wikipedia.org Their screening of 800 compounds identified RepSox as a molecule capable of this feat. nih.gov The name "RepSox" is a nod to its ability to "replace Sox2" and a tribute to the Boston Red Sox. wikipedia.org This discovery was significant as it demonstrated that a small molecule could functionally substitute for a key reprogramming factor, paving the way for chemically induced pluripotency. nih.govrutgers.edu
Overview of RepSox as a Research Tool
RepSox is widely utilized as a research tool due to its specific and potent inhibition of ALK5. rndsystems.comtocris.comstemcell.com It is a cell-permeable compound, allowing it to readily enter cells and exert its effects. stemcell.comstemcell.com Its primary mechanism of action is the inhibition of ALK5 autophosphorylation by preventing ATP from binding to the kinase. selleckchem.comwikipedia.org This blockade of the TGF-β pathway has proven instrumental in a variety of research applications.
Key Research Applications of RepSox:
Cellular Reprogramming: RepSox is famously known for its ability to enhance the efficiency of cellular reprogramming. rndsystems.comtocris.com It can replace the requirement for the transcription factor Sox2 and even c-Myc in the generation of iPSCs from somatic cells. nih.govreprocell.com This is achieved through the induction of the pluripotency-associated gene Nanog. rndsystems.comtocris.comwikipedia.org
Directed Differentiation: The compound is also used to guide the differentiation of stem cells into specific lineages. For instance, in combination with other small molecules, RepSox can direct the differentiation of human pancreatic progenitor cells into insulin-producing cells. stemcell.comstemcell.com It has also been used in protocols to convert fibroblasts into mature neurons. stemcell.comstemcell.com
Disease Modeling and Drug Discovery: By manipulating the TGF-β pathway, RepSox allows researchers to model diseases where this pathway is dysregulated, such as in certain cancers and fibrotic conditions. ontosight.ai It also serves as a tool in screening for new therapeutic agents that target this pathway.
Chemical and Physical Properties of RepSox (Hydrochloride):
| Property | Value |
| Alternate Names | E-616452, SJN 2511, ALK5 Inhibitor II tocris.comreprocell.com |
| Chemical Formula | C₁₇H₁₃N₅ · HCl stemcell.com |
| Molecular Weight | 323.8 g/mol stemcell.com |
| Purity | ≥98% stemcell.comstemcell.com |
| CAS Number | 2319939-07-4 stemcell.com |
| Target | ALK5 stemcell.comstemcell.com |
| Pathway | Activin/Nodal/TGF-β stemcell.comstemcell.com |
Inhibitory Activity of RepSox:
| Target/Assay | IC₅₀ |
| ALK5 autophosphorylation | 4 nM stemcell.commedchemexpress.comglpbio.commedchemexpress.com |
| TGF-β cellular assay (PAI-1 luciferase activity) | 18 nM selleckchem.comstemcell.com |
| ALK5 binding | 23 nM rndsystems.comtocris.comstemcell.comglpbio.com |
RepSox has demonstrated high selectivity for ALK5, with significantly less potent activity against other related kinases such as p38 MAPK and GSK3 (IC₅₀ > 16 μM). stemcell.comstemcell.com
Properties
Molecular Formula |
C₁₇H₁₃N₅ · HCl |
|---|---|
Molecular Weight |
323.8 g/mol |
Purity |
≥ 98% |
Synonyms |
Alk 5 Inhibitor II; E 616452; SJN 2511 |
Origin of Product |
United States |
Molecular Mechanisms and Target Engagement of Repsox Hydrochloride
Elucidation of Transforming Growth Factor-Beta Receptor I (TGF-βRI/ALK5) Inhibition
RepSox exerts its inhibitory effects on the TGF-β signaling cascade primarily by targeting the kinase activity of ALK5. This interaction prevents the initiation of the downstream signaling events that are typically triggered by TGF-β ligands.
A critical step in the activation of the TGF-β signaling pathway is the autophosphorylation of the ALK5 receptor kinase. RepSox has been demonstrated to be a potent inhibitor of this process reprocell.comnih.gov. In cell-free assays, RepSox inhibits ALK5 autophosphorylation with a half-maximal inhibitory concentration (IC50) value of 4 nM stemcell.comselleckchem.comcaptivatebio.com. This potent inhibition prevents the receptor from becoming fully active, thereby blocking the subsequent phosphorylation of its downstream targets nih.govnih.gov. Studies have shown that treatment with RepSox effectively reduces the levels of phosphorylated ALK5, confirming its direct inhibitory effect on the receptor's kinase activity nih.govresearchgate.net.
RepSox functions as an ATP-competitive inhibitor of ALK5 reprocell.comresearchgate.net. It directly competes with ATP for binding to the kinase domain of the ALK5 receptor wikipedia.orgnih.govnih.gov. By occupying the ATP binding pocket, RepSox prevents the transfer of a phosphate (B84403) group from ATP to the receptor, a necessary step for its activation and downstream signaling wikipedia.orgnih.gov. The IC50 value for RepSox's inhibition of ATP binding to ALK5 has been reported to be 23 nM tocris.comselleckchem.com. This competitive inhibition is a key aspect of its mechanism, leading to the effective blockade of the TGF-β signaling pathway at its origin nih.govnih.gov.
Downstream Signaling Cascade Modulation by RepSox
The inhibition of ALK5 by RepSox has significant consequences for the downstream signaling cascades that are normally activated by TGF-β. These effects are most pronounced on the canonical Smad pathway but can also influence non-Smad signaling routes.
The canonical TGF-β pathway involves the phosphorylation of the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, by the activated ALK5 receptor mdpi.comtargetmol.com. RepSox, by inhibiting ALK5, effectively prevents the phosphorylation of Smad2 and Smad3 nih.govusu.edu. This has been demonstrated in various cell types where RepSox treatment leads to a notable decrease in the levels of phosphorylated Smad2/3 nih.govnih.gov. The inhibition of Smad2/3 phosphorylation prevents their complex formation with Smad4 and subsequent translocation to the nucleus, thereby blocking the transcription of TGF-β target genes targetmol.comnih.gov. For instance, in osteosarcoma cells, RepSox treatment significantly inhibits the phosphorylation of Smad3 nih.gov.
Specificity Profile of RepSox (Hydrochloride)
RepSox is characterized as a selective inhibitor of the TGF-β type I receptor/ALK5 tocris.comnih.gov. Its selectivity has been evaluated against a panel of other kinases. Studies have shown that RepSox has significantly less potent activity against a range of related kinases, including p38 MAPK, JNK1, and GSK3, with IC50 values greater than 16 μM for these off-target kinases tocris.comstemcell.comstemcell.com. This high degree of selectivity for ALK5 minimizes the potential for off-target effects that could arise from the inhibition of other signaling pathways researchgate.net.
Interactive Data Table: Kinase Inhibition Profile of RepSox
| Target Kinase | IC50 (nM) | Reference |
| TGF-βRI/ALK5 (Autophosphorylation) | 4 | tocris.comselleckchem.comcaptivatebio.com |
| TGF-βRI/ALK5 (ATP Binding) | 23 | tocris.comselleckchem.com |
| p38 MAPK | >16,000 | tocris.com |
| JNK1 | >16,000 | tocris.com |
| GSK3 | >16,000 | tocris.com |
Kinase Selectivity Studies
RepSox (Hydrochloride) is a potent and selective, cell-permeable inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). tocris.commedchemexpress.comwikipedia.org Its mechanism of action involves the inhibition of the ALK5 kinase domain by preventing ATP binding, which subsequently blocks the autophosphorylation of the receptor. wikipedia.orgnih.gov
Research demonstrates that RepSox exhibits high selectivity for ALK5. In cell-free assays, it inhibits ALK5 autophosphorylation with a half-maximal inhibitory concentration (IC50) value of 4 nM. medchemexpress.comselleckchem.comcaptivatebio.comselleckchem.com The IC50 value for inhibiting ATP binding to ALK5 is 23 nM. tocris.comselleckchem.comselleckchem.comrndsystems.com Further studies in cellular assays confirmed its potency, showing an IC50 of 18 nM for the inhibition of TGF-β induced activity in HepG2 cells. selleckchem.comselleckchem.comstemcell.comstemcell.com
The selectivity of RepSox is a key characteristic. Its inhibitory activity is substantially lower against other related kinases. Studies have shown that RepSox has an IC50 value greater than 16 µM for a range of other kinases, including p38 Mitogen-Activated Protein Kinase (MAPK), Jun N-terminal Kinase 1 (JNK1), and Glycogen Synthase Kinase 3 (GSK3). tocris.comrndsystems.comstemcell.comstemcell.com This indicates a high degree of selectivity for the TGF-β type I receptor over these other signaling proteins.
| Target Kinase | Assay Type | IC50 Value |
|---|---|---|
| ALK5 / TGF-βRI | Autophosphorylation | 4 nM medchemexpress.comselleckchem.comcaptivatebio.comselleckchem.com |
| ALK5 / TGF-βRI | ATP Binding | 23 nM tocris.comselleckchem.comselleckchem.comrndsystems.com |
| p38 MAPK | - | > 16 µM rndsystems.comstemcell.comstemcell.com |
| JNK1 | - | > 16 µM tocris.comrndsystems.com |
| GSK3 | - | > 16 µM rndsystems.comstemcell.comstemcell.com |
Comparative Analysis with Other TGF-βRI Inhibitors
RepSox is one of several small molecule inhibitors developed to target the TGF-β signaling pathway. Its activity and effects are often compared with other well-known TGF-βRI inhibitors such as SB431542, A83-01, and LY2157299 (Galunisertib). nih.govnih.gov Although these compounds share a common pathway target, they can differ in chemical structure and specificity.
SB431542 is a structurally distinct inhibitor that also targets the ALK5 kinase. nih.gov Like RepSox, it has been shown to block TGF-β signaling effectively. nih.govresearchgate.net Both SB431542 and A83-01 are known to inhibit not only ALK5 (TGFβRI) but also the type I receptors ALK4 and ALK7. nih.gov
In functional studies, several of these inhibitors demonstrate similar outcomes. For instance, research on adipogenesis induction in mouse embryonic fibroblasts (MEFs) showed that RepSox, SB431542, A83-01, and LY2157299 were all effective, indicating that blocking the TGF-β signaling pathway is a critical step in this process. nih.govnih.govresearchgate.net LY2157299 (Galunisertib) is another potent ALK5 inhibitor that specifically downregulates the phosphorylation of Smad2, a key downstream effector in the TGF-β pathway. nih.gov In neuroprotection studies, RepSox, Galunisertib, and another inhibitor, Vactosertib, were investigated for their effects against amyloid-beta-induced neurotoxicity. researchgate.netresearchgate.net
This comparative research highlights that while multiple inhibitors can effectively block the TGF-βRI/ALK5 kinase, their broader selectivity profiles and efficacy in specific biological contexts can vary.
| Compound | Primary Target(s) | Notes |
|---|---|---|
| RepSox | ALK5 (TGF-βRI) tocris.comwikipedia.org | Highly selective over p38, JNK1, GSK3. rndsystems.comstemcell.comstemcell.com |
| SB431542 | ALK4, ALK5, ALK7 nih.gov | Structurally distinct from RepSox. nih.gov |
| A83-01 | ALK4, ALK5, ALK7 nih.gov | Shows similar functional outcomes to RepSox in certain assays. nih.govnih.gov |
| LY2157299 (Galunisertib) | ALK5 (TGF-βRI) nih.gov | Specifically noted to downregulate Smad2 phosphorylation. nih.gov |
| Vactosertib | ALK5 (TGF-βRI) researchgate.netresearchgate.net | Compared with RepSox and Galunisertib in neuroprotection studies. researchgate.net |
Repsox Hydrochloride in Cell Fate Determination Research
Induction of Cellular Reprogramming
Cellular reprogramming is a process that converts mature, specialized cells into a pluripotent state or a different mature cell type. RepSox has been instrumental in advancing these techniques by enhancing efficiency and, in some cases, replacing the need for certain genetic factors.
Enhancing Induced Pluripotent Stem Cell (iPSC) Generation
The generation of iPSCs typically involves the introduction of a set of key transcription factors, often referred to as Yamanaka factors, into somatic cells. RepSox has been shown to significantly improve the efficiency of this process. rndsystems.comstemcell.comtocris.com It is particularly effective in reprogramming mouse embryonic fibroblasts (MEFs) that have been transduced with a subset of these factors. stemcell.comstemcell.com
One of the most significant contributions of RepSox to iPSC generation is its ability to functionally replace the transcription factor Sox2. rndsystems.comtocris.comnih.gov Studies have shown that in the presence of RepSox, iPSCs can be generated from fibroblasts transduced with only Oct4, Klf4, and c-Myc, eliminating the need for exogenous Sox2. nih.govnih.gov This is a crucial development, as reducing the number of genetic modifications is a key goal for the safety and clinical applicability of iPSCs.
The mechanism by which RepSox compensates for the absence of Sox2 involves the induction of another critical pluripotency-associated transcription factor, Nanog. rndsystems.comtocris.comnih.govnih.gov Research has demonstrated that treatment with RepSox leads to a significant increase in Nanog mRNA levels. nih.govnih.gov This upregulation of Nanog appears to be a direct consequence of inhibiting the TGF-β signaling pathway. When this pathway is blocked by RepSox, Nanog expression is induced, which in turn helps to drive the cells towards a pluripotent state. nih.gov The essential role of Nanog in this process was confirmed by experiments showing that knocking down Nanog expression significantly reduces the reprogramming efficiency even in the presence of RepSox. nih.gov
It's important to note that RepSox does not appear to directly upregulate endogenous Sox2 or other Sox family members. nih.gov Instead, its action is centered on the induction of Nanog, which can functionally compensate for the lack of Sox2 in the reprogramming cocktail. nih.govnih.gov
RepSox exhibits strong synergistic effects when used in combination with the core Yamanaka factors: Oct4, Klf4, and c-Myc. stemcell.comtocris.comnih.gov It is most effective at generating iPSCs when applied to cultures of cells that are in a partially reprogrammed state, characterized by the overexpression of these three factors. nih.gov In the absence of Sox2, these cells often get "stuck" and fail to achieve full pluripotency. The addition of RepSox acts as a switch, pushing these intermediate cells to complete the reprogramming process. nih.gov
Furthermore, RepSox has been shown to not only replace Sox2 but also, in some contexts, to replace the oncogene c-Myc, further enhancing the safety profile of the resulting iPSCs. nih.govresearchgate.net The ability of RepSox to enhance reprogramming efficiency in the absence of one or more of the traditional Yamanaka factors highlights its power as a tool for developing safer and more efficient methods for generating iPSCs.
| Factor Combination | Role of RepSox | Outcome |
| Oct4, Klf4, c-Myc | Replaces Sox2 | Enhanced iPSC generation |
| Oct4, Klf4 | Replaces Sox2 and c-Myc | Successful iPSC generation |
| Oct4, Klf4, c-Myc, Sox2 | - | RepSox does not significantly increase efficiency |
Direct Lineage Reprogramming (Transdifferentiation)
Direct lineage reprogramming, or transdifferentiation, is the process of converting one specialized cell type directly into another, without passing through a pluripotent intermediate state. This approach holds great promise for regenerative medicine by offering a more direct path to generating specific cell types for therapeutic use.
RepSox has been identified as a key component in chemical cocktails used to directly convert fibroblasts into neurons. rndsystems.comstemcell.com This is a significant advancement as it bypasses the need for genetic manipulation, a major hurdle for clinical applications. nih.gov In combination with other small molecules such as CHIR99021, Valproic Acid, Forskolin, SP600125, Gö6983, and Y-27632, RepSox facilitates the transformation of human fibroblasts into functional neurons. stemcell.comstemcell.comnih.gov The inhibition of the TGF-β pathway by RepSox is a common and critical step in these reprogramming protocols. nih.gov These chemically induced neurons (iNs) have been shown to exhibit the transcriptional profiles and electrophysiological properties of mature neurons and can even integrate into existing neural circuits after transplantation. nih.gov
| Small Molecule Cocktail Component | Primary Function |
| RepSox | Inhibition of TGF-β signaling |
| CHIR99021 | GSK-3 inhibition |
| Valproic Acid | HDAC inhibition |
| Forskolin | cAMP activation |
The utility of RepSox in direct reprogramming extends beyond the generation of neurons. It has been used in protocols to reprogram mouse embryonic fibroblasts into skeletal muscle progenitors. rndsystems.comtocris.com This demonstrates the broader applicability of TGF-β pathway inhibition in directing cell fate towards various lineages. The ability to generate different cell types by altering the combination of small molecules used alongside RepSox opens up exciting possibilities for producing a wide range of patient-specific cells for research and therapeutic purposes. nih.gov
Modulation of Cellular Differentiation
RepSox (Hydrochloride) exerts significant influence over cellular differentiation, a process by which a less specialized cell becomes a more specialized cell type. Its primary mechanism involves the inhibition of the TGF-βRI/ALK5 pathway, which is known to play a crucial role in maintaining the characteristics of certain cell types and preventing their differentiation. nih.govnih.gov By blocking this pathway, RepSox effectively unlocks the potential for cells to embark on new developmental trajectories.
A substantial body of research has focused on the capacity of RepSox to induce adipogenesis, the process of fat cell formation, particularly the generation of brown and beige adipocytes. Unlike white adipocytes that primarily store energy, brown and beige adipocytes are specialized in energy expenditure through thermogenesis, making them a therapeutic target for obesity and related metabolic diseases. bpsbioscience.comnih.gov
Studies have demonstrated that RepSox alone is sufficient to induce adipogenesis from mouse embryonic fibroblasts (MEFs) and can promote the differentiation of brown fat precursor cells. nih.govresearchgate.net Furthermore, it can induce the "browning" of white fat precursor cells, converting them into energy-dissipating cells. bpsbioscience.comnih.govresearchgate.net This effect is not limited to rodent cells, as RepSox has also been shown to effectively promote the differentiation of sheep fibroblasts into adipocytes. spandidos-publications.com Research indicates that inhibiting the TGF-β signaling pathway with compounds like RepSox can lead to enhanced adipocyte browning and resistance to diet-induced obesity.
Table 1: Summary of RepSox (Hydrochloride) Effects on Adipogenesis This table is interactive. You can sort and filter the data by clicking on the column headers.
| Cell Type | Key Finding | Observed Effects | References |
|---|---|---|---|
| Mouse Embryonic Fibroblasts (MEFs) | RepSox alone induces brown adipogenesis. | Upregulation of adipogenic and thermogenic genes, increased mitochondria. | nih.gov, researchgate.net, nih.gov |
| Sheep Adult Fibroblasts (SAFs) | Promotes differentiation into adipocytes. | Inhibition of TGF-β1/Smad pathway, morphological transformation. | spandidos-publications.com |
| Brown Preadipocytes | Enhances differentiation. | Increased lipid accumulation, upregulation of adipogenesis markers. | researchgate.net |
| White Fat Precursor Cells | Induces browning. | Expression of brown adipocyte-specific markers. | nih.gov, researchgate.net |
The process of adipocyte differentiation is governed by a complex cascade of transcription factors. Peroxisome proliferator-activated receptor gamma (PPARγ) is considered the master regulator of adipogenesis, working in concert with the CCAAT/enhancer-binding protein (C/EBP) family. nih.govnih.gov Research has shown that RepSox treatment directly influences this regulatory network.
In studies using sheep fibroblasts, treatment with RepSox for two to four days resulted in a significant upregulation in the expression of C/EBPα and C/EBPβ. spandidos-publications.com Similarly, in mouse embryonic fibroblasts, RepSox treatment strongly induced the expression of PPARγ and C/EBPα. nih.gov C/EBPβ is typically induced early in adipocyte differentiation, while C/EBPα is upregulated in the later stages, playing a role in mature adipocytes. spandidos-publications.com The coordinated expression of PPARγ and C/EBP factors is essential for optimal adipocyte differentiation, and RepSox appears to facilitate this process by promoting the expression of these key transcription factors. nih.govnih.gov
A hallmark of brown and beige adipocytes is a high density of mitochondria and the expression of Uncoupling Protein 1 (UCP1). nih.govresearchwithrutgers.com UCP1 is located on the inner mitochondrial membrane and uncouples cellular respiration from ATP synthesis, leading to the production of heat (thermogenesis). nih.gov
RepSox treatment has been shown to significantly promote mitochondrial biogenesis and the expression of thermogenic genes. In MEF-derived adipocytes, RepSox not only increased the number of mitochondria but also significantly induced the expression of brown adipocyte-specific genes, including UCP1, PGC1α, and PRDM16. nih.gov Western blot analysis confirmed the upregulation of UCP1 protein levels following RepSox treatment. nih.govresearchgate.net This increased mitochondrial content and UCP1 expression are crucial for the high respiratory activity and energy-dissipating function of the resulting adipocytes. nih.govresearchgate.net Studies have established that respiratory uncoupling itself, as mediated by UCP1, can stimulate mitochondrial biogenesis in fat cells. nih.gov
RepSox has shown considerable promise in protocols for generating insulin-producing cells from pluripotent stem cells, a key goal for cell-based therapies for type 1 diabetes. nih.govplos.org The differentiation process often involves guiding cells through several developmental stages, from definitive endoderm to pancreatic progenitors, and finally to mature, functional β-cells.
The enteric nervous system (ENS) possesses a degree of plasticity, and enteric glial cells (EGCs) have been identified as a potential source for new neurons in the adult gut. nih.govnih.gov Promoting this glia-to-neuron conversion is a potential therapeutic strategy for enteric neuropathies, which involve the loss of enteric neurons. nih.gov
Studies have discovered that RepSox alone can efficiently induce the transdifferentiation of EGCs into neurons in vitro. nih.govnih.gov This effect was confirmed to be mediated through the inhibition of the TGFβR-1/ALK5 signaling pathway. nih.gov The neurons generated through RepSox induction were shown to express neuronal markers like Calbindin and nNOS and exhibited typical neuronal electrophysiological properties. nih.govnih.gov Furthermore, in vivo studies in adult mice demonstrated that oral administration of RepSox promoted the conversion of EGCs into neurons within the ENS and had a measurable influence on gastrointestinal motility. nih.govnih.gov This research highlights a novel application for RepSox in stimulating neurogenesis directly within an adult organ system. wikipedia.org
Table 2: Research Highlights of RepSox (Hydrochloride) in Cellular Differentiation This table is interactive. You can sort and filter the data by clicking on the column headers.
| Differentiation Pathway | Model System | Mechanism/Key Finding | Outcome | References |
|---|---|---|---|---|
| Pancreatic Differentiation | Human iPSCs | Inhibition of ALK5 in later stages. | Improved induction of insulin-producing cells and maturation of secretory response. | nih.gov, stemcell.com, plos.org |
| Enteric Neurogenesis | Adult Mouse Enteric Glial Cells | Induces glia-to-neuron transdifferentiation via ALK5 inhibition. | Generation of functional neurons in vitro and in vivo; influenced gut motility. | nih.gov, nih.gov |
| Osteogenesis | Rat Model (osteoporosis) | Not fully elucidated in this context. | Prevented bone loss. | wikipedia.org |
| Neurogenesis (Direct Reprogramming) | Fibroblasts | Used in a chemical cocktail. | Direct lineage reprogramming into mature neurons. | stemcell.com |
| Retinal Pigmented Epithelium (RPE) Differentiation | iPS Cells | Supports differentiation and viability. | Increased expression of RPE-specific genes. | bpsbioscience.com |
The utility of RepSox (Hydrochloride) extends beyond the pathways already discussed, underscoring its broad impact on cell fate determination. Its ability to inhibit the powerful and pleiotropic TGF-β pathway makes it a valuable component in various reprogramming and differentiation cocktails.
Key research findings in other areas include:
Direct Neuronal Reprogramming: RepSox is a component of chemical cocktails used for the direct lineage reprogramming of fibroblasts into mature, functional neurons. stemcell.com
Osteoblast Differentiation and Bone Formation: In animal models of osteoporosis, RepSox was shown to prevent bone loss, suggesting a role in promoting or preserving osteoblast function. wikipedia.org Conversely, it has also been shown to suppress the proliferation of osteosarcoma (bone cancer) cells. wikipedia.org
Retinal Pigmented Epithelium (RPE) Differentiation: The compound supports the differentiation of iPS cells into RPE cells and enhances their viability, which is relevant for studying and potentially treating retinal diseases. bpsbioscience.com
General Cellular Reprogramming: As its name implies ("Rep laces Sox 2"), RepSox was initially identified for its ability to replace the key pluripotency factor SOX2 in generating induced pluripotent stem cells (iPSCs) from fibroblasts. selleckchem.combpsbioscience.com This works by inhibiting TGF-β signaling, which in turn leads to the induction of another critical pluripotency gene, Nanog. selleckchem.combpsbioscience.com
Preclinical Research Applications of Repsox Hydrochloride in Disease Models
Oncology Research
In the field of oncology, RepSox has been investigated for its potential to influence cancer cell behavior and progression, particularly in osteosarcoma and acute myeloid leukemia.
Osteosarcoma (OS) is the most prevalent type of malignant bone tumor. nih.gov Research has indicated that the TGF-β signaling pathway plays a significant role in the progression of this cancer. nih.govnih.gov As an inhibitor of this pathway, RepSox has demonstrated notable effects in suppressing osteosarcoma in preclinical studies. nih.govwikipedia.org
Studies on osteosarcoma cell lines, such as HOS and 143B, have shown that RepSox effectively inhibits cell proliferation. nih.govnih.gov The mechanism behind this inhibition involves the induction of S-phase cell cycle arrest. nih.govresearchgate.net RepSox treatment leads to a decrease in the number of cells in the G0/G1 phase and a corresponding accumulation in the S phase. researchgate.net
Furthermore, RepSox has been found to promote apoptosis, or programmed cell death, in osteosarcoma cells. nih.govwikipedia.orgresearchgate.net In both HOS and 143B cell lines, the proportion of apoptotic cells was significantly higher in groups treated with RepSox compared to control groups. researchgate.net This pro-apoptotic effect was further confirmed by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net
| Cell Line | Effect of RepSox | Key Findings | References |
|---|---|---|---|
| HOS & 143B | Inhibition of Proliferation | Induces S-phase cell cycle arrest. | nih.govnih.govresearchgate.net |
| HOS & 143B | Induction of Apoptosis | Increases the proportion of apoptotic cells; upregulates Bax and downregulates Bcl-2. | nih.govresearchgate.net |
Epithelial-Mesenchymal Transition (EMT) is a process where cells lose their epithelial characteristics and gain mesenchymal properties, which facilitates migration and invasion. mdpi.com RepSox has been shown to inhibit EMT in osteosarcoma cells. nih.govnih.gov
Treatment with RepSox resulted in reduced protein levels of key molecules associated with the EMT phenotype. nih.govnih.gov Specifically, a decrease was observed in the expression of N-cadherin, Vimentin, matrix metalloproteinase (MMP)-2, and MMP-9. nih.govresearchgate.net Concurrently, the expression of E-cadherin, an epithelial marker, was increased, which enhances adhesion between tumor cells and reduces their migratory potential. nih.gov These findings suggest that RepSox can diminish the migration and invasion capabilities of osteosarcoma cells. nih.govresearchgate.net
The anti-osteosarcoma effects of RepSox are mediated through the inhibition of the JNK/Smad3 signaling pathway. nih.govnih.govwikipedia.org Studies have demonstrated that treatment with RepSox significantly inhibits the phosphorylation of both JNK and Smad3 in osteosarcoma cells. nih.govresearchgate.net The phosphorylation of other related kinases, such as p38 and ERK, was not significantly altered, indicating a specific effect on the JNK/Smad3 pathway. nih.govresearchgate.net By suppressing this pathway, RepSox effectively inhibits proliferation and EMT while promoting apoptosis in osteosarcoma cells. nih.govnih.gov
In the context of acute myeloid leukemia (AML), RepSox has been studied for its effects on the behavior of leukemic stem/progenitor cells (LPCs). Research indicates that RepSox can slow the decline of CD34+ AML cells in culture. nih.govnih.govresearchgate.net This is significant for in vitro studies aimed at developing therapies targeting these relapse-causing cells. nih.gov
RepSox-treated AML cells exhibited higher mRNA levels of CD34, CXCL12, and MYC compared to untreated controls. nih.govnih.gov Both CXCL12 and MYC are known to inhibit the differentiation of AML cells. nih.gov Additionally, RepSox treatment was found to accelerate the loss of T cell immunoglobulin mucin-3 (Tim-3), an immune checkpoint receptor that can impair anti-tumor immunity, from the surface of AML cells. nih.govnih.gov By prolonging the survival of CD34+ AML cells and reducing Tim-3 expression, RepSox may aid in the in vitro development of LPC-targeted immunotherapies. nih.govnih.gov
| Cell Type | Effect of RepSox | Key Molecular Changes | References |
|---|---|---|---|
| CD34+ AML Cells | Slowed decline/prolonged survival in culture | Higher mRNA levels of CD34, CXCL12, and MYC. | nih.govnih.govresearchgate.net |
| AML and MDS Cells | Reduced surface expression of Tim-3 | Accelerated loss of the Tim-3 immune checkpoint receptor. | nih.govnih.gov |
Suppression of Osteosarcoma Progression
Metabolic Disorder Research
Beyond oncology, RepSox has shown potential in preclinical research for metabolic disorders like obesity and type 2 diabetes. medchemexpress.comnih.gov As an inhibitor of the TGF-β signaling pathway, RepSox has been found to induce brown adipogenesis. nih.govnih.gov Brown adipose tissue (BAT) is responsible for energy expenditure through thermogenesis, in contrast to white adipose tissue (WAT) which stores energy. nih.gov
A study demonstrated that RepSox alone was sufficient to induce adipogenesis from mouse embryonic fibroblasts (MEFs) in a standard fibroblast culture medium. nih.gov The resulting adipocytes expressed genes specific to brown adipocytes, contained numerous mitochondria, and exhibited high mitochondrial respiratory activity. nih.govnih.gov Furthermore, RepSox was also shown to promote the differentiation of brown fat precursor cells and induce the "browning" of white fat precursor cells. nih.govnih.gov These findings suggest that inhibitors of the TGF-β pathway, such as RepSox, could be explored as potential new avenues for research into obesity and related metabolic diseases. nih.gov
Fibrotic Disease Research
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, particularly collagen. The TGF-β pathway is a primary driver of fibrosis, making its inhibitors like RepSox a key area of research.
In a preclinical mouse model of skin fibrosis induced by bleomycin (B88199), RepSox demonstrated significant anti-fibrotic effects. nih.gov The bleomycin model is widely used as it mimics key features of scleroderma, a human fibrotic disease. nih.gov Treatment with RepSox was found to attenuate the development of skin fibrosis in these animals. nih.gov This in vivo effect is attributed to the downregulation of profibrotic molecules like Connective Tissue Growth Factor (CTGF) and collagen. nih.gov
| Parameter | Observation in RepSox-Treated Group | Mechanism | Reference |
|---|---|---|---|
| Skin Fibrosis | Attenuated | Downregulation of CTGF and collagen. | nih.gov |
Complementing the in vivo data, in vitro studies have shown that RepSox has a potent inhibitory effect on the expression of key fibrotic molecules in fibroblast cultures. nih.gov In studies using cultured normal dermal fibroblasts, RepSox effectively inhibited the TGF-β-induced expression of CTGF and collagen. nih.gov It also demonstrated inhibitory effects on the constitutive overexpression of these molecules in fibroblasts derived from patients with scleroderma. nih.gov Further research has confirmed that treatment with RepSox leads to a marked decrease in the expression levels of Collagen I and CTGF. nih.govspandidos-publications.com
Bone Metabolism Research
The TGF-β signaling pathway plays a complex role in bone homeostasis. Research using RepSox has helped to elucidate its function in bone resorption and formation, particularly in the context of osteoporosis.
In a widely used preclinical model for postmenopausal osteoporosis, the ovariectomy (OVX) mouse model, RepSox was shown to prevent bone loss. nih.gov Ovariectomy leads to estrogen deficiency, which in turn increases the number and function of osteoclasts, resulting in bone loss. nih.gov Animal experiments revealed that administration of RepSox to OVX mice successfully prevented the loss of bone mass associated with this condition. nih.gov
| Animal Model | Key Outcome | Significance | Reference |
|---|---|---|---|
| Ovariectomy (OVX)-Induced Osteoporosis in Mice | Prevention of bone loss. | Demonstrates in vivo efficacy in a model of postmenopausal osteoporosis. | nih.gov |
The protective effect of RepSox against bone loss is linked to its direct impact on osteoclasts, the cells responsible for bone resorption. nih.gov In vitro studies have demonstrated that RepSox inhibits the differentiation of osteoclasts induced by the Receptor Activator of Nuclear Factor κB Ligand (RANKL), a key signaling molecule in bone metabolism. nih.gov RepSox also curbed the bone resorption activity of mature osteoclasts. nih.gov
The mechanism underlying this effect involves the suppression of osteoclastic marker gene expression in both a dose- and time-dependent manner. nih.gov Western blot analysis indicated that RepSox exerts its suppressive effects on osteoclastogenesis through the Smad3 and c-Jun N-terminal kinase/activator protein-1 (JNK/AP-1) signaling pathways. nih.gov Notably, these studies also found that RepSox did not adversely affect osteoblast (bone-forming cell) differentiation, migration, or specific gene expression in vitro. nih.gov
| Process | Effect of RepSox | Underlying Mechanism | Reference |
|---|---|---|---|
| RANKL-Induced Osteoclast Differentiation | Inhibited | Suppression of osteoclastic marker genes. | nih.gov |
| Bone Resorption Activity | Inhibited | Suppression of Smad3 and JNK/AP-1 signaling pathways. | nih.gov |
Neuroscience Research
RepSox (Hydrochloride) has emerged as a valuable tool in preclinical neuroscience research, particularly in the exploration of cell reprogramming and its potential therapeutic applications. Its ability to inhibit the TGF-β pathway has been leveraged in studies focusing on neuronal regeneration and the modeling of neurodegenerative diseases.
Studies in Enteric Neuropathies
Research into enteric neuropathies, which are characterized by the loss of neurons in the enteric nervous system (ENS), has explored the potential of RepSox to promote neurogenesis. A significant area of investigation has been the transdifferentiation of enteric glial cells (EGCs) into neurons as a strategy to replace lost neuronal populations.
A key study demonstrated that RepSox, as a selective inhibitor of the TGF-β type 1 receptor (TGFβR-1/ALK5), can efficiently induce the conversion of EGCs into neurons both in vitro and in vivo in adult mice. nih.gov The research utilized GFAP-Cre:Rosa-tdTomato mice to trace the lineage of EGCs and confirmed that RepSox alone was sufficient to drive this transdifferentiation. nih.govlatrobe.edu.au The mechanism involves the inhibition of the TGFβR-1/ALK5 signaling pathway, which was shown to be essential for the glia-to-neuron transition. nih.govlatrobe.edu.au
The neurons induced by RepSox were found to be functional, expressing markers such as Calbindin and neuronal nitric oxide synthase (nNOS), and exhibiting typical neuronal electrophysiological properties. nih.govlatrobe.edu.au Furthermore, the in vivo administration of RepSox to adult mice for two weeks led to a significant increase in the conversion of EGCs to neurons within the ENS. nih.gov This cellular change was associated with a notable influence on gastrointestinal motility, specifically an increased stool frequency, suggesting a potential therapeutic avenue for gastrointestinal neuropathies. nih.gov The study highlighted that this conversion from EGCs to neurons occurred directly, without an intermediate reprogramming step to a neural stem cell state. nih.gov
| Parameter | Finding | Model System | Significance |
|---|---|---|---|
| Cellular Conversion | RepSox induces efficient transdifferentiation of enteric glial cells (EGCs) into neurons. nih.gov | In vitro cultures of EGCs from adult mice and in vivo studies in adult GFAP-Cre:Rosa-tdTomato mice. nih.gov | Demonstrates a method for generating new neurons within the enteric nervous system. |
| Mechanism of Action | Inhibition of the TGFβR-1/ALK5 signaling pathway is crucial for the EGC-to-neuron transition. nih.govlatrobe.edu.au | In vitro experiments using ALK5 inhibitors and ALK5 knockdown. nih.gov | Elucidates the molecular pathway through which RepSox exerts its effect. |
| Characteristics of Induced Neurons | RepSox-induced neurons are positive for Calbindin and nNOS and display typical neuronal electrophysiological activity. nih.govlatrobe.edu.au | In vitro characterization of converted neurons. nih.gov | Confirms the functional neuronal identity of the newly generated cells. |
| In Vivo Efficacy | Two-week administration of RepSox promoted the conversion of EGCs into neurons in the ENS of adult mice. nih.gov | Adult mice treated with RepSox. nih.gov | Validates the regenerative potential of RepSox in a living organism. |
| Physiological Effect | RepSox administration influenced gastrointestinal motility, leading to a significant increase in stool frequency. nih.gov | Adult mice receiving RepSox treatment. nih.gov | Suggests a potential therapeutic benefit for motility disorders associated with enteric neuropathies. |
Alzheimer's Disease Related Neuronal Studies (Cellular Models)
In the context of Alzheimer's disease (AD) research, RepSox has been utilized as part of a chemical cocktail to generate human neurons from somatic cells for disease modeling. This approach of direct chemical reprogramming offers a transgene-free method to produce neuronal cells that can be used to study the pathological mechanisms of AD.
A pivotal study reported the direct conversion of human fibroblasts into neuronal cells using a cocktail of seven small molecules, which included RepSox. nih.gov These chemically-induced neuronal cells (hciNs) were generated from fibroblasts of both healthy individuals and patients with familial Alzheimer's disease (FAD). nih.gov The resulting hciNs showed morphological, gene expression, and electrophysiological characteristics that were similar to neurons derived from human induced pluripotent stem cells (hiPSCs) and those induced by transcription factors. nih.gov
Crucially, this cellular model provided a platform to investigate AD-related pathology. The study found that hciNs derived from the fibroblasts of FAD patients exhibited abnormal production of amyloid-β (Aβ), a hallmark of Alzheimer's disease. nih.gov This finding underscores the potential of using RepSox as part of a chemical reprogramming strategy to create patient-specific neuronal models of neurodegenerative diseases, which can be invaluable for studying disease mechanisms and for screening potential therapeutic compounds. nih.gov A systematic review of this area of research has highlighted that neurons induced through chemical methods from AD patient fibroblasts can express mature neuronal markers and exhibit disease-relevant phenotypes like abnormal Aβ metabolism. curealz.org
| Parameter | Finding | Model System | Significance |
|---|---|---|---|
| Cellular Reprogramming | RepSox, as part of a seven-small-molecule cocktail, directly converts human fibroblasts into neuronal cells (hciNs). nih.gov | Human fibroblasts from healthy donors and familial Alzheimer's disease (FAD) patients. nih.gov | Provides a transgene-free method for generating human neurons for disease modeling. |
| Characteristics of Induced Neurons | The generated hciNs resemble hiPSC-derived neurons and transcription factor-induced neurons in terms of morphology, gene expression, and electrophysiological properties. nih.gov | In vitro characterization of hciNs. nih.gov | Validates the neuronal identity and functionality of the chemically reprogrammed cells. |
| Disease Phenotype Recapitulation | hciNs derived from FAD patient fibroblasts demonstrated abnormal amyloid-β (Aβ) production. nih.gov | hciNs generated from FAD patient fibroblasts. nih.gov | Demonstrates the utility of this model for studying key pathological features of Alzheimer's disease. |
| Application | This chemical-only approach offers an alternative strategy for modeling neurological diseases and for potential applications in regenerative medicine. nih.gov | Direct reprogramming of somatic cells. nih.gov | Opens avenues for patient-specific disease research and drug discovery. |
Methodological Considerations in Repsox Hydrochloride Research
In Vitro Experimental Models
Mammalian Cell Culture Systems
A diverse array of mammalian cell lines has been instrumental in characterizing the biological activities of RepSox. These systems serve as reproducible models for studying specific cellular responses to the inhibition of TGF-β signaling.
Mouse Embryonic Fibroblasts (MEFs): MEFs are frequently used in reprogramming and differentiation studies involving RepSox. stemcell.comfishersci.com Research has shown that RepSox can induce adipogenesis from MEFs and can replace the transcription factor Sox2 in the generation of induced pluripotent stem cells (iPSCs). medchemexpress.comnih.gov
HepG2: This human liver cancer cell line is utilized in cellular assays to determine the inhibitory activity of RepSox on the TGF-β pathway. stemcell.comfishersci.comtargetmol.com
HOS and 143B: These human osteosarcoma (OS) cell lines are key models for investigating the anti-cancer properties of RepSox. nih.govnih.gov Studies using these cells have explored the compound's effects on tumor cell proliferation, apoptosis, and migration. nih.govnih.govresearchgate.net
SH-SY5Y and HEK293: The human neuroblastoma cell line SH-SY5Y and the human embryonic kidney line HEK293 have been used to study protein expression changes in the presence of RepSox. medchemexpress.com
Sheep Fibroblasts: Research on sheep adult fibroblasts has demonstrated that RepSox can promote the differentiation of these somatic cells into adipocytes, highlighting its potential in cellular reprogramming and plasticity studies. nih.gov
Quantitative Assays for Cellular Response
To measure the effects of RepSox on cells, researchers employ a range of quantitative assays that provide objective data on various cellular functions.
The impact of RepSox on cell proliferation and viability is assessed using standardized methods. In studies with osteosarcoma cell lines HOS and 143B, Cell Counting Kit-8 (CCK-8) assays revealed that RepSox significantly inhibited cell proliferation in a manner dependent on both time and concentration. researchgate.net In contrast, experiments using sheep fibroblasts, assessed by BrdU indirect immunofluorescence, showed that cell proliferation was not markedly affected by RepSox treatment. nih.gov This suggests the compound's effect on proliferation is cell-type specific.
| Cell Line | Assay Used | Observed Effect of RepSox | Source |
|---|---|---|---|
| HOS and 143B (Osteosarcoma) | Cell Counting Kit-8 (CCK-8) | Inhibited proliferation in a time- and concentration-dependent manner. | researchgate.net |
| Sheep Fibroblasts | BrdU indirect immunofluorescence | Cell proliferation was not markedly affected. | nih.gov |
The pro-apoptotic potential of RepSox is a key area of investigation, particularly in cancer cell models. In HOS and 143B osteosarcoma cells, treatment with RepSox led to a significant increase in apoptosis. nih.govnih.gov This was quantified using Annexin V-FITC/PI flow cytometry, which showed a dose-dependent increase in the apoptotic cell population. researchgate.net Furthermore, TUNEL staining assays confirmed that RepSox induced DNA damage characteristic of apoptosis in these cells. researchgate.net Conversely, in studies on sheep fibroblasts, no substantial differences in the rates of cell apoptosis were observed following RepSox treatment. nih.gov
| Cell Line | Assay Used | Observed Effect of RepSox | Source |
|---|---|---|---|
| HOS and 143B (Osteosarcoma) | Annexin V-FITC/PI staining, Flow Cytometry | Significantly increased the proportion of apoptotic cells in a dose-dependent manner. | researchgate.net |
| HOS and 143B (Osteosarcoma) | TUNEL Staining | Increased the number of TUNEL-positive cells, indicating DNA fragmentation. | researchgate.net |
| Sheep Fibroblasts | Not specified | No substantial differences in the rates of cell apoptosis were observed. | nih.gov |
The ability of RepSox to inhibit cell motility is critical to its potential as an anti-cancer agent. The inhibitory effect of RepSox on the migration and invasion of HOS and 143B osteosarcoma cells has been confirmed through wound-healing and Transwell assays. nih.govnih.gov In wound-healing assays, RepSox-treated cells showed a reduced capacity to close a scratch wound over 24 hours. researchgate.net Transwell assays, performed with and without a Matrigel coating, demonstrated a dose-dependent decrease in the number of cells that could migrate and invade through the membrane. nih.govresearchgate.net
RepSox has been shown to be a potent inducer of adipogenesis in several cell types. nih.govresearchgate.net The primary method for visualizing and confirming adipocyte differentiation is Oil Red O staining, which stains the neutral lipid droplets that accumulate in mature fat cells. nih.govnih.govcellntec.com
Studies have demonstrated that treating MEFs, white preadipocytes, and sheep fibroblasts with RepSox leads to the emergence of adipocyte-like cells containing lipid droplets, which are confirmed by Oil Red O staining. nih.govnih.gov This qualitative assessment is often complemented by quantitative triglyceride assays, which measure the total triglyceride concentration in the differentiated cells, providing further confirmation of adipogenesis. nih.govresearchgate.net In brown preadipocytes, RepSox not only enhanced differentiation, as shown by Oil Red O staining and triglyceride quantification, but also increased the number of mitochondria and the expression of the brown fat-specific protein UCP1. researchgate.net
| Cell Type | Assay | Key Findings | Source |
|---|---|---|---|
| Mouse Embryonic Fibroblasts (MEFs) | Oil Red O Staining | Treatment with RepSox induced the formation of adipocyte-like cells with lipid droplets. | nih.gov |
| Sheep Fibroblasts | Oil Red O Staining | Pretreatment with RepSox promoted differentiation into adipocytes, confirmed by lipid droplet formation. | nih.gov |
| Brown Preadipocytes | Oil Red O Staining, Triglyceride Quantification | RepSox enhanced the differentiation of brown preadipocytes. | researchgate.net |
| White Preadipocytes | Oil Red O Staining, Triglyceride Quantification | RepSox enhanced adipogenesis and promoted the browning of white preadipocytes. | nih.gov |
Molecular Analysis Techniques
In Vivo Preclinical Models
To evaluate the therapeutic potential of RepSox, researchers utilize various preclinical animal models that mimic human diseases. These in vivo studies are crucial for assessing the compound's efficacy and biological effects in a whole-organism context.
Rodent models are widely used in preclinical research due to their physiological similarities to humans and the availability of well-characterized disease models.
Xenograft Models : In oncology research, xenograft models are used to study the in vivo growth of human tumors. An osteosarcoma xenograft model in nude mice was established by subcutaneously injecting 143B cells. This model was used to demonstrate that RepSox can efficiently suppress the growth of osteosarcoma tumors in vivo.
Ovariectomy-Induced Osteoporosis : This model in rats is used to mimic postmenopausal osteoporosis. Studies have shown that RepSox can prevent bone loss in ovariectomized rats, suggesting its potential as a therapeutic agent for osteoporosis. This effect is attributed to the suppression of osteoclast differentiation and bone resorption.
Bleomycin-Induced Fibrosis : To study fibrosis, a condition characterized by excessive scarring, researchers use models such as bleomycin-induced skin fibrosis in mice. RepSox has been shown to attenuate skin fibrosis in this model, highlighting its potential anti-fibrotic properties. This effect is mediated through the downregulation of connective tissue growth factor (CTGF) and collagen.
Table 4: Summary of RepSox Studies in Rodent Disease Models
| Model | Animal | Disease Modeled | Key Findings |
|---|---|---|---|
| Xenograft | Nude Mice | Osteosarcoma | RepSox suppresses tumor growth |
| Ovariectomy | Rats | Osteoporosis | RepSox prevents bone loss |
| Bleomycin-Induced Fibrosis | Mice | Skin Fibrosis | RepSox attenuates skin fibrosis |
Assessment of Physiological and Histological Outcomes
In preclinical studies, the assessment of organ-specific histology and immunohistochemistry is crucial for understanding the cellular and tissue-level effects of RepSox (hydrochloride). Histological analysis involves the microscopic examination of tissue architecture to identify changes in cell morphology, organization, and integrity. Immunohistochemistry (IHC) utilizes antibodies to specifically detect the presence and location of proteins within tissue sections, providing insights into cellular processes and signaling pathways affected by RepSox.
For instance, in studies investigating the potential of RepSox in regenerative medicine, histological staining is employed to evaluate tissue repair and regeneration. In rodent models of ovariectomy-induced osteoporosis, RepSox has been shown to prevent bone loss wikipedia.org. Histological analysis of bone tissue in such studies would typically involve staining methods like Hematoxylin and Eosin (H&E) to visualize bone structure and cellular composition.
Immunohistochemistry plays a vital role in elucidating the mechanisms underlying RepSox's effects. For example, to confirm the differentiation of progenitor cells into a specific lineage, IHC can be used to detect lineage-specific markers. In the context of pancreatic beta-cell differentiation, IHC would be used to identify insulin-producing cells stemcell.comstemcell.com. Similarly, when studying neuronal differentiation, antibodies against neuronal markers are employed nih.gov.
A study on the effect of aging on the vomeronasal organ in mice utilized immunohistochemistry to explore nervous configuration, proliferation, and apoptosis by examining the expression of specific protein markers nih.gov. While not directly involving RepSox, this methodology is representative of how IHC is applied to assess tissue-specific changes.
Beyond static histological analysis, the assessment of morphological and functional outcomes is critical to understanding the physiological impact of RepSox (hydrochloride). These assessments can range from macroscopic observations of tissue morphology to dynamic measurements of organ function.
A significant area of research where RepSox has been evaluated for its functional effects is in the gastrointestinal (GI) system. Studies have shown that RepSox can influence gastrointestinal motility nih.gov. In a study using adult mice, daily administration of RepSox was found to promote the conversion of enteric glial cells into neurons and affect GI motility nih.gov.
The assessment of gastrointestinal motility can be performed using various in vivo and in vitro methods. In vivo techniques may involve tracking the transit of a non-absorbable marker through the digestive tract. In vitro methods, such as the organ bath model, allow for the direct measurement of smooth muscle contractility in isolated intestinal tissue segments, providing insights into the direct effects of compounds on the gut's neuromuscular apparatus reprocell.comreprocell.com. These assays can measure both spontaneous and electrically stimulated contractions nih.gov.
The table below summarizes the types of morphological and functional assessments used in RepSox research, with a focus on gastrointestinal motility.
| Assessment Type | Methodology | Outcome Measured | Relevance to RepSox Research |
| In Vivo Gastrointestinal Transit | Administration of a colored marker (e.g., carmine) and measurement of its transit time through the GI tract. | Overall gastrointestinal transit time, gastric emptying rate. | To determine the systemic effect of RepSox on gut motility in a living organism nih.gov. |
| In Vitro Organ Bath | Isolated intestinal segments are mounted in an organ bath, and muscle contractions are recorded in response to stimuli or drugs. | Smooth muscle contractility, response to neurotransmitters, effect of RepSox on enteric neuron function. | To investigate the direct cellular and neuromuscular mechanisms by which RepSox influences gut motility reprocell.comreprocell.com. |
| Immunofluorescence Staining | Tissue sections from the gut are stained with antibodies against specific neuronal markers (e.g., HuCD). | Identification and quantification of newly formed neurons within the enteric nervous system. | To correlate changes in motility with neurogenesis induced by RepSox nih.gov. |
These functional assessments, combined with histological and immunohistochemical data, provide a comprehensive picture of the physiological consequences of RepSox administration.
Combination Strategies with RepSox (Hydrochloride)
The utility of RepSox (hydrochloride) in cellular reprogramming and directed differentiation is often enhanced when used in combination with other small molecules. These combination strategies are designed to target multiple signaling pathways simultaneously, leading to more efficient and complete cellular transformations.
RepSox is frequently included in "chemical cocktails" to achieve synergistic effects in cell fate manipulation. By inhibiting the TGF-β pathway, RepSox facilitates cellular plasticity, making cells more receptive to the effects of other signaling modulators.
For example, in the context of adipogenesis, the combination of RepSox with rosiglitazone, a PPARγ agonist, has been shown to enhance the differentiation of mouse embryonic fibroblasts into brown adipocytes nih.govresearchgate.net. MitoTracker Deep Red staining and immunocytochemical staining for UCP1 revealed that the combination treatment significantly increased mitochondrial number and the expression of the thermogenic protein UCP1 compared to either compound alone nih.govresearchgate.net.
Another notable combination involves RepSox with CHIR99021, a GSK3 inhibitor that activates the Wnt signaling pathway. This combination has been utilized in various reprogramming protocols stemcell.commdpi.com. For instance, a cocktail including RepSox and CHIR99021, among others, was used for the direct lineage reprogramming of fibroblasts into mature neurons stemcell.comstemcell.com. The rationale behind such combinations is that while RepSox helps to overcome barriers to reprogramming, other molecules provide the necessary cues to guide the cells towards the desired lineage.
The following table details some of the small molecules commonly used in combination with RepSox and their respective targets and roles.
| Small Molecule | Target/Pathway | Combined Effect with RepSox | Application |
| CHIR99021 | GSK3 inhibitor / Wnt pathway activator | Potentiates cellular rejuvenation and dedifferentiation mdpi.com. | Neuronal reprogramming stemcell.comstemcell.com, Pancreatic β-cell generation captivatebio.com. |
| Forskolin | Adenylyl cyclase activator / cAMP pathway activator | Synergistic induction of specific cell fates. | Neuronal reprogramming stemcell.comstemcell.com, Pancreatic β-cell differentiation stemcell.com. |
| Valproic Acid | Histone deacetylase (HDAC) inhibitor | Enhances reprogramming efficiency by modifying chromatin structure. | Neuronal reprogramming stemcell.comstemcell.com. |
| Rosiglitazone | PPARγ agonist | Enhanced induction of brown adipogenesis and browning of white adipocytes nih.govresearchgate.net. | Adipocyte differentiation nih.govresearchgate.net. |
| Tranylcypromine | Lysine-specific demethylase 1 (LSD1) inhibitor | Investigated for potential anti-aging effects in mice fightaging.org. | Cellular reprogramming for aging research fightaging.org. |
RepSox has become an integral component of multi-factor reprogramming protocols, which aim to generate specific cell types from pluripotent stem cells or through direct conversion from one somatic cell type to another. These protocols often involve a timed and sequential addition of a cocktail of small molecules to guide the cells through distinct developmental stages.
The discovery that RepSox could replace the function of the transcription factor SOX2 in inducing pluripotency was a significant advancement, as it reduced the reliance on genetic manipulation, which carries risks of genomic integration wikipedia.orgcaptivatebio.comtocris.com. This finding paved the way for purely chemical reprogramming strategies.
In the generation of functional human pancreatic β-cells from human pluripotent stem cells, RepSox is used in combination with other small molecules like CHIR99021, LDN193189, and Y27632 to guide the differentiation process captivatebio.com. Similarly, a cocktail containing RepSox, CHIR99021, Valproic Acid, Forskolin, SP600125, Gö6983, and Y-27632 has been used for the direct conversion of human fibroblasts into neuronal cells stemcell.comstemcell.com. The success of these multi-factor protocols hinges on the synergistic action of each component, where RepSox plays a crucial role in inhibiting TGF-β signaling, a pathway known to be a barrier to reprogramming and certain differentiation trajectories mdpi.com.
Research has demonstrated that the omission of certain small molecules from these cocktails can lead to a failure in generating the target cell type, highlighting the importance of the combined action of these compounds mdpi.com. The integration of RepSox into these protocols underscores its role as a key enabler of cellular plasticity in the field of regenerative medicine.
Future Directions and Emerging Research Avenues for Repsox Hydrochloride
Exploration of Novel Therapeutic Targets Beyond ALK5
While RepSox is highly selective for ALK5, its profound effects on cellular signaling cascades highlight opportunities to explore downstream or interconnected pathways as novel therapeutic targets. stemcell.comstemcell.com The inhibition of ALK5 by RepSox does not occur in isolation; it modulates a network of signaling pathways, and understanding these secondary effects can uncover new intervention points for disease.
Research has shown that RepSox treatment can suppress the JNK/Smad3 signaling pathway, an observation made in the context of osteosarcoma cell proliferation. wikipedia.org This suggests that for certain cancers, targeting components of the JNK pathway, which is indirectly modulated by RepSox, could be a viable therapeutic strategy. Furthermore, studies on adipocyte differentiation have revealed that RepSox treatment not only decreases the expression of TGF-β pathway components like Smad2 and Smad3 but also leads to an increase in Smad1 protein levels, which is associated with Bone Morphogenetic Protein (BMP) signaling. nih.gov This indicates a functional crosstalk where inhibiting the TGF-β branch may actively promote BMP signaling, an alternative and often opposing arm of the TGF-β superfamily. nih.gov Future research can focus on dissecting the mechanisms of this crosstalk and exploring whether direct agonism of the BMP pathway could replicate the pro-differentiation effects of RepSox in specific contexts.
Advanced Mechanistic Dissection of RepSox (Hydrochloride) Actions
The primary mechanism of RepSox is well-established: it is a selective, ATP-competitive inhibitor that prevents the autophosphorylation of ALK5, thereby blocking downstream TGF-β signaling. wikipedia.orgmedchemexpress.comselleckchem.com However, the precise molecular consequences of this inhibition, particularly in the context of cellular reprogramming and differentiation, are still being elucidated.
A key discovery was that RepSox replaces the need for the transcription factor Sox2 in iPSC generation by inducing the expression of Nanog, another core pluripotency factor. nih.govselleckchem.com Global gene expression analysis following RepSox treatment of partially reprogrammed cells revealed that this Nanog induction is a critical downstream event. nih.gov The inhibition of TGF-β signaling by RepSox leads to a significant upregulation of Nanog mRNA, which in turn helps complete the reprogramming process. nih.gov
Further mechanistic studies have shown that this process involves crosstalk with other signaling pathways. For instance, RepSox treatment leads to decreased levels of phosphorylated Smad3 while increasing phosphorylated Smad1, indicating a shift from TGF-β signaling to BMP signaling. nih.gov This shift is believed to contribute to the induction of Nanog. nih.gov Advanced research aims to map these intricate signaling networks with greater resolution, identifying all the key players that are modulated by ALK5 inhibition and contribute to the profound cell fate changes observed.
Table 1: Mechanistic Effects of RepSox (Hydrochloride) on Cellular Signaling Pathways
| Pathway | Key Molecular Effect | Downstream Consequence | Reference(s) |
|---|---|---|---|
| TGF-β/ALK5 | Inhibition of ALK5 autophosphorylation by blocking ATP binding. | Decreased phosphorylation of Smad2 and Smad3. | wikipedia.orgnih.govselleckchem.com |
| Pluripotency Network | Upregulation of Nanog mRNA expression. | Replacement of the requirement for Sox2 in cellular reprogramming. | nih.gov |
| BMP Signaling | Increased levels of phosphorylated Smad1. | Promotion of alternative TGF-β superfamily signaling pathways. | nih.govnih.gov |
| JNK Pathway | Suppression of JNK/Smad3 signaling. | Inhibition of osteosarcoma cell proliferation. | wikipedia.org |
Development of RepSox (Hydrochloride) Analogs for Enhanced Selectivity or Potency in Research Contexts
The success of RepSox as a research tool has spurred interest in developing analogs or other novel compounds with enhanced properties. While RepSox is already highly selective for ALK5 over other kinases like p38 MAPK and GSK3, the development of new molecules could offer even greater specificity, reducing potential off-target effects in sensitive applications. stemcell.comstemcell.com
The goal of developing analogs is to fine-tune the molecule's characteristics for specific research needs. This could involve creating versions with higher potency, allowing for the use of lower concentrations and minimizing cellular stress, or modifying the compound's solubility and stability in culture media. Furthermore, structure-activity relationship (SAR) studies on RepSox and related compounds can provide insights into the precise chemical moieties responsible for ALK5 inhibition, guiding the rational design of next-generation inhibitors. While extensive libraries of RepSox analogs are not widely published, the principle is demonstrated by the use of other structurally distinct ALK5 inhibitors, such as SB431542, to achieve similar biological outcomes like Nanog induction. nih.gov This confirms that the therapeutic effect is tied to ALK5 inhibition, paving the way for the development of new chemical entities that target this pathway with improved characteristics.
Applications in Organoid and 3D Culture Models
RepSox is increasingly being integrated into protocols for generating complex, three-dimensional (3D) organoid systems. Its fundamental role in directing cell fate and promoting differentiation from pluripotent stem cells makes it a critical component for creating more physiologically relevant in vitro models. stemcell.com
For instance, RepSox is used in chemical cocktails to guide the differentiation of human pluripotent stem cells into specific lineages, such as pancreatic progenitor cells that can mature into insulin-producing cells. stemcell.com It also plays a role in supporting the viability and differentiation of retinal pigmented epithelium (RPE) cells in 3D cultures. bpsbioscience.com In another application, RepSox, as part of a chemical cocktail, was used to directly reprogram mouse embryonic fibroblasts into chondrocytes within a 3D pellet culture system, demonstrating its utility in tissue engineering contexts. nih.gov The ability of RepSox to modulate the TGF-β pathway, which is crucial for developmental processes like morphogenesis and tissue patterning, makes it an indispensable tool for generating a wide array of organoids, including those of the liver, intestine, and brain. cam.ac.uknih.gov As organoid technology advances, the precise application of small molecules like RepSox will be essential for directing the self-organization of cells into complex, tissue-like structures. rndsystems.com
Integration into High-Throughput Screening Platforms for Basic Science
The discovery of RepSox itself was a product of chemical screening, and it continues to be a valuable tool in high-throughput screening (HTS) platforms for basic science research. nih.gov Its ability to replace a genetically introduced transcription factor provides a powerful assay for discovering new small molecules that can influence cell fate. tocris.com
In HTS campaigns, RepSox can be used as a positive control for TGF-β pathway inhibition or as a foundational component in a chemical cocktail upon which other compounds are tested for synergistic effects. For example, a screen could be designed to find molecules that enhance the reprogramming efficiency of a cocktail containing RepSox. nih.gov Its inclusion in commercially available compound libraries, such as stem cell-focused libraries, underscores its role as a standard reagent for cellular reprogramming and differentiation research. tocris.com The use of RepSox in HTS allows researchers to rapidly screen thousands of compounds to identify novel pathways and molecules involved in pluripotency, differentiation, and disease modeling, accelerating the pace of discovery in regenerative medicine.
Q & A
What experimental considerations are critical for determining the optimal concentration of RepSox (Hydrochloride) in TGF-β pathway inhibition studies?
Basic Research Question
RepSox’s inhibitory activity on ALK5 (IC50 = 4–23 nM) requires careful titration to balance efficacy and off-target effects. Begin with dose-response curves in vitro, using ALK5-dependent assays (e.g., SMAD2/3 phosphorylation inhibition). Validate via Western blot or luciferase reporter systems . For cellular reprogramming (e.g., MEFs to neurons), combine RepSox with CHIR99021 (GSK-3 inhibitor) and Forskolin (cAMP activator) at empirically optimized ratios, typically in the 1–10 µM range . Account for solubility limitations: RepSox dissolves ≤1.5 mM in ethanol and ≤610 µM in PBS (pH 7.2) .
How can researchers resolve contradictions between in vitro and in vivo efficacy data for RepSox?
Advanced Research Question
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). In vivo, administer RepSox via intraperitoneal injection (10–20 mg/kg daily in mice) and monitor plasma half-life using LC-MS/MS. Compare tissue-specific ALK5 inhibition via immunohistochemistry or RNA-seq of TGF-β target genes (e.g., PAI-1). For example, RepSox suppresses bone osteosarcoma growth in xenografts but may show reduced efficacy in gastrointestinal models due to variable drug penetration . Always include positive controls (e.g., SB-431542) and validate target engagement in both systems .
What methodologies are recommended for assessing RepSox’s role in pancreatic progenitor differentiation?
Advanced Research Question
To induce insulin-producing cells from pancreatic progenitors, use a staged protocol:
Priming : Culture progenitors in RPMI 1640 + 1% PS, supplemented with RepSox (5 µM), Forskolin (10 µM), and Nicotinamide (10 mM) for 7 days.
Maturation : Switch to low-glucose medium with Noggin (100 ng/mL) to enhance β-cell maturation.
Validate via immunostaining for insulin/C-peptide and functional assays (glucose-stimulated insulin secretion). Include LDN193189 (BMP inhibitor) to suppress alternate lineages .
How should researchers design controls to isolate RepSox-specific effects in pluripotency studies?
Basic Research Question
In reprogramming assays (e.g., OCT4/KLF4/c-MYC transduced MEFs), include:
- Negative controls : TGF-β1-treated cells to confirm ALK5 dependency.
- Off-target controls : Test RepSox alongside ALK4/7 inhibitors (e.g., SB-505124) to exclude cross-reactivity.
- Rescue experiments : Overexpress constitutively active ALK5 to reverse RepSox’s effects. Quantify reprogramming efficiency via alkaline phosphatase staining or Nanog reporter activation .
What strategies mitigate batch-to-batch variability in RepSox-driven adipogenesis assays?
Advanced Research Question
Batch variability in lipid droplet formation (e.g., in MEFs) may stem from compound degradation or solvent residues.
- Quality control : Verify RepSox purity (≥98%) via HPLC and confirm absence of endotoxins.
- Standardize protocols : Pre-warm media to 37°C before adding RepSox to prevent precipitation.
- Normalize data : Use Oil Red O quantification paired with housekeeping genes (e.g., PPARγ expression) .
How can researchers integrate multi-omics data to elucidate RepSox’s off-target mechanisms?
Advanced Research Question
Combine RNA-seq (to identify dysregulated pathways) with phosphoproteomics (to map kinase inhibition profiles). For example, RepSox may inadvertently inhibit AMPK or ERK1/2 at high concentrations. Validate using kinase panel assays (e.g., Eurofins KinaseProfiler) and correlate with phenotypic outcomes (e.g., apoptosis in sensitive cell lines) .
What are best practices for RepSox storage to ensure long-term stability?
Basic Research Question
Store lyophilized RepSox at -20°C in desiccated conditions. For stock solutions (e.g., 10 mM in DMSO), aliquot to avoid freeze-thaw cycles and use within 6 months. Confirm stability via UV-Vis spectroscopy (λmax = 260 nm) before critical experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
